molecular formula C8H9BrClNO B11749444 (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol

Cat. No.: B11749444
M. Wt: 250.52 g/mol
InChI Key: JSIJIJDMBWBMKV-MRVPVSSYSA-N
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Description

Stereochemical Configuration and Molecular Interactions

The (S)-configuration at the C2 chiral center governs the three-dimensional orientation of functional groups. The ethanolamine backbone adopts a staggered conformation, positioning the amino (-NH₂) and hydroxyl (-OH) groups on opposite sides of the central carbon. This spatial arrangement facilitates intramolecular hydrogen bonding between the hydroxyl proton and the amino group, as evidenced by analogous β-amino alcohols in PubChem entries.

The halogenated phenyl ring introduces steric constraints that stabilize specific conformers. Comparative analysis of similar compounds, such as (S)-2-cyclohexylpropanoic acid, demonstrates that bulky substituents on the aromatic ring restrict free rotation around the C1-C2 bond. This restriction enhances enantiomeric stability, a critical factor in asymmetric synthesis applications.

Table 1: Comparative Properties of Chiral β-Amino Alcohols

Compound Chiral Center Configuration Hydrogen Bond Donors Molecular Weight (g/mol)
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol S 2 (NH₂, OH) 250.52
(S)-2-Cyclohexylpropanoic acid S 1 (COOH) 168.23

Electronic Effects of Halogen Substituents

Bromine's polarizability (α = 3.05 ų) and chlorine's electronegativity (χ = 3.16 Pauling scale) create complementary electronic effects on the aromatic system. Density functional theory (DFT) studies of related compounds, such as (3-bromo-4-chlorophenyl)methylamine, reveal that bromine acts as an electron-donating group through σ-induction, while chlorine withdraws electrons via resonance. This dual effect generates a polarized π-system that enhances susceptibility to electrophilic attack at the para position relative to chlorine.

The β-amino alcohol moiety further modulates electron distribution through conjugation. The lone pair on the nitrogen atom interacts with the aromatic ring's π-system, creating a push-pull electronic environment. This interaction is quantified in analogs like 3-bromo-4-chlorobenzyl alcohol, where Hammett substituent constants (σₘ = 0.37 for Br, σₚ = 0.23 for Cl) predict reaction rates in substitution processes.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(2S)-2-amino-2-(3-bromo-4-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

JSIJIJDMBWBMKV-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)Br)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-bromo-4-chlorobenzaldehyde.

    Amination: The aldehyde group is converted to an amino group through reductive amination, using reagents like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution processes are employed to scale up production while maintaining the desired enantiomeric excess.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is influenced by its functional groups and halogen substituents.

Substitution Reactions

Under basic conditions (e.g., sodium methoxide), the hydroxyl group may undergo nucleophilic substitution. The bromine and chlorine atoms enhance reactivity through electron-withdrawing effects, enabling reactions such as:

  • Epoxide formation : Reaction with oxidizing agents (e.g., H₂O₂/KOH) may lead to epoxide intermediates, as observed in related compounds .

  • Amination : The amino group participates in hydrogen bonding, facilitating interactions with enzymes or receptors.

Reduction and Reductive Amination

Sodium triacetoxyborohydride enables selective reductions of imines or ketones to form amino alcohols. For example, indanone 14 is reduced to diol 15 with anti-stereochemistry confirmed via X-ray crystallography .

Spectroscopic Data

CompoundKey NMR Peaks (δ)MS Data (m/z)
3f 2.63 (s, 3H), 7.28–7.55 (aromatic)234 (M⁺), 219 (100)
3c 2.61 (s, 3H), 6.04 (s, 2H)267 (MNa⁺)

Structural Features

  • Halogen bonding : Bromine and chlorine atoms enable non-covalent interactions, critical for biological activity.

  • Chirality : The (S)-configuration is stabilized via directed mechanisms during reductions or reductive aminations .

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol is investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated higher potency than cisplatin against MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent .

Antibacterial Properties

Recent research highlights the antibacterial efficacy of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM Comparison with Standard Antibiotics
Staphylococcus aureus12.4Comparable to ciprofloxacin
Escherichia coli16.4Moderate activity
Klebsiella pneumoniae16.1Moderate activity

This data shows that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biological Research

The compound serves as a valuable intermediate in biochemical assays and receptor binding studies due to its structural characteristics:

  • Ligand Interaction : The amino and hydroxyl functional groups allow it to form hydrogen bonds with target proteins, modulating their activity and making it suitable for studying enzyme mechanisms .

Case Study 1: Anticancer Activity

A study synthesized various derivatives of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol and evaluated their cytotoxicity against several cancer cell lines, including MDA-MB-231, SUIT-2, and HT-29. The results indicated that certain derivatives were significantly more potent than standard treatments like cisplatin, showcasing their potential as new anticancer agents .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol was tested against a panel of bacterial strains. The compound demonstrated MIC values comparable to established antibiotics, suggesting its viability as a lead compound for developing new antibacterial therapies .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares “(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol” with structurally related compounds, emphasizing substituent effects, stereochemistry, and inferred biological relevance:

Compound Name Substituents on Aromatic Ring Core Structure Key Features
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol 3-Bromo, 4-Chloro β-Amino ethanol Chiral center; dual halogenation likely enhances binding via steric/electronic effects.
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol 3-Chloro β-Amino ethanol Single Cl substituent; used in antitumor compound synthesis. Lacks Br’s polarizability.
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol 4-Chloro, 2,5-Difluoro β-Amino ethanol Fluorine’s electron-withdrawing effects may alter reactivity vs. Br/Cl.
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-Dichloro Amino acid derivative IC50 = ~nM range for collagenase inhibition; Cl position affects H-bond/π-π interactions.

Substituent Position and Halogen Effects

  • Halogen Type : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance van der Waals interactions or halogen bonding in the target compound. For example, in collagenase inhibitors, dichlorinated analogues showed Gibbs free energy values of −6.4 to −6.5 kcal/mol during docking, with Cl position influencing bond lengths (1.961–2.202 Å for H-bonds) .
  • Substituent Position: The 3-bromo-4-chloro arrangement on the phenyl ring creates a distinct steric and electronic profile. In contrast, 2,4-dichloro-substituted amino acids exhibited tighter π-π interactions (4.127 Å vs. 4.249 Å in 2,6-dichloro analogues) , suggesting that meta/para halogen placement in the target compound could similarly modulate target binding.

Biological Activity

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol, commonly referred to as 2-amino-2-(3-bromo-4-chlorophenyl)ethanol, is a chiral compound notable for its unique molecular structure, which includes an amino group and halogen substituents. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H9BrClNO
  • Molecular Weight : 250.52 g/mol
  • CAS Number : 1272734-29-8

The compound primarily exists in its hydrochloride form, which enhances its solubility and bioavailability for experimental applications .

Research indicates that (S)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol may interact with several biological targets, including enzymes and receptors. The presence of bromine and chlorine atoms in its structure suggests that it may engage in halogen bonding, which can enhance binding affinity and specificity towards biological macromolecules.

Potential Biological Targets

  • Enzyme Inhibition :
    • Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Binding :
    • Interaction studies have shown that it may bind to various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

MicroorganismInhibition Zone (mm)Reference Compound
Staphylococcus aureus22–26Ampicillin
Escherichia coli15–21Gentamicin
Candida albicans16–20Ketoconazole

These findings suggest that (S)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol could have potential applications in developing antimicrobial agents.

Inhibitory Activities Against Enzymes

Recent studies indicate that similar compounds exhibit inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For example, a related compound displayed an IC50 value of 0.51 μM against MAO-B, suggesting significant enzyme inhibition potential .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study evaluating the anticancer potential of halogenated compounds found that certain derivatives showed promising activity against glioblastoma cell lines. These compounds inhibited neurosphere formation in primary patient-derived glioma stem cells, indicating their potential as therapeutic agents against aggressive brain tumors .
  • Molecular Docking Studies :
    • Molecular docking analyses have been employed to predict the binding interactions of (S)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol with various enzymes. These studies revealed favorable binding affinities compared to established inhibitors, suggesting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol, and how can enantiomeric purity be ensured during synthesis?

  • Methodology :

  • Reductive Amination : Reduce a ketone precursor (e.g., 3-bromo-4-chlorophenylglyoxal) using chiral catalysts or enantioselective reducing agents like (R)- or (S)-BINAP-ligated transition metals to introduce stereochemistry. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF can be employed for non-catalytic reductions .
  • Chiral Resolution : Post-synthesis, use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers. Monitor optical rotation or circular dichroism (CD) to confirm enantiopurity .

Q. How can the compound’s structure and stereochemistry be validated experimentally?

  • Methodology :

  • X-ray Crystallography : Employ SHELXL for small-molecule refinement to determine absolute configuration. Single crystals can be grown via slow evaporation in solvents like DMSO or ethanol .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to confirm substituent positions. Compare coupling constants (e.g., 3JHH^3J_{HH}) with DFT-predicted values to validate the (S)-configuration .

Q. What solvents and conditions are optimal for dissolving (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol in biological assays?

  • Methodology :

  • Solubility Testing : Perform gravimetric analysis in polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 4–7). Use sonication or heating (≤50°C) to enhance dissolution. Avoid prolonged exposure to moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model reaction pathways. Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies for bromine/chlorine substitution. Compare with experimental kinetics (e.g., Suzuki-Miyaura coupling yields) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro inhibition assays .

Q. What strategies mitigate racemization during derivatization (e.g., carbamate or urea formation)?

  • Methodology :

  • Low-Temperature Reactions : Conduct acylations at 0–5°C using non-polar solvents (e.g., dichloromethane) to minimize thermal racemization.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to stabilize the amino moiety during functionalization. Monitor enantiopurity via chiral HPLC post-derivatization .

Q. How does the compound’s halogen substituent pattern influence its pharmacokinetic (PK) properties?

  • Methodology :

  • LogP Measurement : Determine octanol-water partitioning via shake-flask or chromatographic methods. Compare with analogs (e.g., 4-fluoro or 2,6-dichloro derivatives) to assess lipophilicity trends .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Correlate bromine/chlorine positions with CYP450-mediated oxidation rates .

Q. Are there contradictions in reported crystallographic data for similar halogenated amino alcohols, and how can they be resolved?

  • Methodology :

  • Data Reanalysis : Reprocess raw diffraction data (e.g., CIF files) using Olex2 or SHELXE to check for overlooked twinning or disorder. Validate with Hirshfeld surface analysis to resolve discrepancies in bond lengths/angles .
  • Comparative Studies : Synthesize and characterize analogs (e.g., 3-chloro-4-bromo isomers) to isolate electronic vs. steric effects on crystal packing .

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